molecular formula C15H21FN2O2S B2391889 N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415456-33-4

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2391889
CAS No.: 2415456-33-4
M. Wt: 312.4
InChI Key: GZVWFWFSIDBLIM-UHFFFAOYSA-N
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Description

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form N-(4-fluorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVWFWFSIDBLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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